(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid
CAS No.: 1310404-18-2
Cat. No.: VC0036445
Molecular Formula: C9H13BN2O2
Molecular Weight: 192.025
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1310404-18-2 |
---|---|
Molecular Formula | C9H13BN2O2 |
Molecular Weight | 192.025 |
IUPAC Name | (6-pyrrolidin-1-ylpyridin-2-yl)boronic acid |
Standard InChI | InChI=1S/C9H13BN2O2/c13-10(14)8-4-3-5-9(11-8)12-6-1-2-7-12/h3-5,13-14H,1-2,6-7H2 |
Standard InChI Key | VPXRXMTXRIZCSD-UHFFFAOYSA-N |
SMILES | B(C1=NC(=CC=C1)N2CCCC2)(O)O |
Introduction
Chemical Structure and Basic Properties
(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid features a pyridine core with a pyrrolidinyl group at the 6-position and a boronic acid group at the 2-position. This structural arrangement creates a versatile building block for heterocyclic chemistry applications .
Chemical Identifiers
Parameter | Value |
---|---|
Molecular Formula | C9H13BN2O2 |
Molecular Weight | 192.027 g/mol |
CAS Number | 1310404-18-2 |
PubChem CID | 45785494 |
InChI | InChI=1S/C9H13BN2O2/c13-10(14)8-4-3-5-9(11-8)12-6-1-2-7-12/h3-5,13-14H,1-2,6-7H2 |
InChIKey | VPXRXMTXRIZCSD-UHFFFAOYSA-N |
SMILES | B(C1=NC(=CC=C1)N2CCCC2)(O)O |
The compound features a characteristic pyridine ring with a boronic acid group (-B(OH)2) at position 2 and a pyrrolidine ring attached at position 6 . This specific substitution pattern contributes to its functionality in synthetic applications.
Physical Properties
The physical characteristics of (6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid are essential for researchers to understand handling, storage, and application requirements.
Appearance and Physical State
The compound typically appears as a solid at room temperature, though specific color and appearance details may vary depending on the purity and preparation method .
Stability Considerations
(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid requires storage at 2-8°C, suggesting sensitivity to heat or oxidation . For optimal stability, inert atmosphere storage conditions are recommended to prevent degradation of the boronic acid moiety .
Synthesis Methods
Several synthetic routes for (6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid have been documented in the literature, primarily focusing on functionalization of pyridine derivatives.
From Bromopyridine Derivatives
One established method involves the reaction of 2-bromo-6-(pyrrolidin-1-yl)pyridine with borylation agents:
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Starting with 2,6-dibromopyridine, selective displacement of one bromide with pyrrolidine is achieved by refluxing in pyrrolidine .
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The resulting 2-bromo-6-(pyrrolidin-1-yl)pyridine intermediate (compound 6h) can be isolated in good yield (83%) .
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Subsequent borylation can be accomplished through lithium-halogen exchange followed by treatment with triisopropyl borate, as exemplified in similar boronic acid syntheses .
The detailed synthesis of the 2-bromo-6-(pyrrolidin-1-yl)pyridine intermediate is described as follows:
"7 (5g, 21 mmol) in pyrrolidine (30 mL) was heated to reflux for 10 min until no starting material was detected by TLC. Pyrrolidine was removed under reduced pressure and the residue was dissolved in a 30% solution of ethyl acetate in dichloromethane. The organic portion was washed with NaOH (1 M, 20 mL), dried over MgSO4, and concentrated under reduced pressure. The crude product was purified by chromatography on silica (0–15% EtOAc in hexane) to give the desired product as a white solid (4.0 g, 83%)" .
Alternative Metalation Routes
An alternative approach involves direct lithiation of suitable pyridine derivatives:
"A solution of 5-bromo-N,N-dimethylpyridin-2-amine (500 mg, 2.5 mmol) in THF (10 mL) was treated with n-BuLi (1.2 mL, 3 mmol) at -72°C for 2 hours. Triisopropyl borate (705 mg, 3.75 mmol) was then added dropwise. After the completion of the addition, the mixture was stirred at -72°C for an additional 1 hour and slowly warmed up and stirred at the ambient temperature overnight. MeOH was carefully added, and the volatiles were removed under reduced pressure to give the title compound."
This methodology could be adapted for the synthesis of (6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid by using the appropriate pyridine substrate.
Applications in Organic Synthesis
(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid serves as a valuable building block in various organic syntheses, particularly in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The compound is extensively utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds between pyridine rings and various aryl or heteroaryl halides . These reactions typically employ palladium catalysts such as Pd(PPh3)4, Pd(OAc)2/DPPF, or PdCl2(PPh3)2 in the presence of an appropriate base.
A representative procedure for cross-coupling with this type of boronic acid is described:
"To a solution of 6-(pyrrolidin-l-yl)pyridin-3-ylboronic acid (244.9 mg, 1.28 mmol) in N,N-dimethylformamide (6 mL) was added 2-chloro-3-(isopropyl(methyl)amino)quinoxaline-6-carboxylate (170.0 mg, 0.58 mmol), Pd(OAc)2 (17.2 mg, 0.03 mmol), DPPF (28.3 mg, 0.05 mmol), CuCl (50.5 mg, 0.51 mmol) and Cs2CO3 (332.4 mg, 1.02 mmol) with stirring for 0.5 h at 100°C with an inert atmosphere of nitrogen. The reaction mixture was cooled and extracted with ethyl acetate (3 x 80 mL), dried over anhydrous magnesium sulfate and concentrated under vacuum."
Typical Reaction Conditions
Catalyst System | Base | Solvent | Temperature | Time | Atmosphere |
---|---|---|---|---|---|
Pd(OAc)2/DPPF/CuCl | Cs2CO3 | DMF | 100°C | 0.5 h | Nitrogen |
PdCl2(PPh3)2 | K2CO3 | THF/H2O (4:1) | 70°C | 12 h | Nitrogen |
Pd(PPh3)4 | Na2CO3 | DMF/H2O | 140°C | Microwave | - |
PdCl2/PPh3/Ag2O | - | DMA | 100°C | 2 h | Nitrogen |
These conditions highlight the versatility of this boronic acid in various coupling procedures .
Derivatives and Related Compounds
Several structurally related compounds demonstrate the importance of this chemical scaffold in organic synthesis and medicinal chemistry research.
Pinacol Ester Derivative
The pinacol ester of (6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid (6-(PYRROLIDIN-1-YL)PYRIDINE-2-BORONIC ACID PINACOL ESTER) is a common derivative with enhanced stability compared to the free boronic acid:
Pinacol esters of boronic acids are frequently used in Suzuki coupling reactions due to their improved stability while maintaining reactivity.
Related Positional Isomers
Several positional isomers of the title compound have been reported and studied:
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(2-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid (CAS: 1257648-75-1)
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(6-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid (CAS: 1150114-75-2)
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(5-Chloro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid (CAS: 1704121-31-2)
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(5-Bromo-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid (CAS: 2225155-24-6)
These isomers and derivatives demonstrate the structural flexibility of this class of compounds and their importance in pharmaceutical development.
Research Applications
The research applications of (6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid and its related compounds span multiple areas in medicinal chemistry and materials science.
Building Blocks in Medicinal Chemistry
The compound serves as an important building block in the synthesis of complex molecules with potential medicinal applications. For example, in the development of diarylureas as allosteric modulators of cannabinoid receptors, similar pyridine derivatives with pyrrolidine substituents were utilized .
Supplier | Catalog Number | Purity | Storage Conditions |
---|---|---|---|
ChemShuttle | 125249 | 95% | 2-8°C |
AK Scientific | 0289DG | - | - |
Additional suppliers may offer this compound with different specifications and packaging options .
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